molecular formula C14H23NO2 B1437493 N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine CAS No. 1040686-96-1

N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine

Cat. No. B1437493
M. Wt: 237.34 g/mol
InChI Key: YXEUTEIFAUMXGE-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name, and structural formula. The structure can give insights into the functional groups present in the compound.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the mechanism of the reaction.



Molecular Structure Analysis

This involves analyzing the structure of the compound using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Analytical Characterization and Detection

Research has focused on the analytical characterization of synthetic phenethylamines, a class of compounds structurally related to N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine. For instance, Zuba and Sekuła (2013) detailed the analytical properties of three new hallucinogenic substances found in seized drug materials. These substances, identified through a variety of analytical methods, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), underline the importance of robust detection techniques in forensic and toxicological studies (Zuba & Sekuła, 2013).

Schiff Bases and Metal Complexes

Another area of research application for compounds structurally similar to N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine is the synthesis of Schiff bases and their metal complexes. For example, studies have explored the antimicrobial, antidiabetic, and potential antiviral properties of Schiff bases derived from related compounds. Such research highlights the potential of these substances in developing new therapeutic agents and understanding their interactions with biological targets (S. G et al., 2023).

Metabolic and Toxicological Profiling

Understanding the metabolic pathways and potential toxicological impacts of synthetic compounds is crucial for assessing their safety and environmental effects. For instance, research into the metabolism of psychoactive substances in human liver microsomes can provide insights into their biotransformation and the identification of metabolites, aiding in the development of detection methods for forensic applications. Such studies are essential for evaluating the pharmacokinetics and toxicological properties of new synthetic compounds (Hyewon Seo et al., 2018).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards associated with it.


Future Directions

This involves predicting the potential applications of the compound and how it can be modified to improve its properties.


Please consult with a professional chemist or a trusted source for accurate information. This is a general guide and may not apply to all compounds. If “N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine” is a novel compound, it would be best to conduct experimental studies to gather this information.


properties

IUPAC Name

2-methoxy-N-[[4-(2-methylpropoxy)phenyl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-12(2)11-17-14-6-4-13(5-7-14)10-15-8-9-16-3/h4-7,12,15H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEUTEIFAUMXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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